molecular formula C13H13N3O6 B14805557 ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate

ethyl (2E)-4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoate

Cat. No.: B14805557
M. Wt: 307.26 g/mol
InChI Key: WYIQBRRTNKDLCJ-VOTSOKGWSA-N
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Description

Ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate is an organic compound with the molecular formula C13H13N3O6 It is characterized by the presence of a nitrobenzoyl group, a hydrazino group, and an oxo-butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate typically involves the reaction of ethyl acetoacetate with 3-nitrobenzoyl hydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the reaction. The mixture is then heated under reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitro group.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted hydrazino derivatives.

Scientific Research Applications

Ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazino group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s overall structure allows it to interact with multiple targets, making it a versatile molecule for scientific research.

Comparison with Similar Compounds

Ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate can be compared with other similar compounds, such as:

    Ethyl {3-[2,2-dimethyl-1-(4-nitrobenzoyl)hydrazino]-3-methyl-2,5-dioxo-1-pyrrolidinyl}acetate: This compound has a similar nitrobenzoyl hydrazino structure but differs in the presence of a pyrrolidinyl group and additional substituents.

    Ethyl 4-(2,5-dioxo-1-pyrrolidinyl)benzoate: This compound shares the ethyl ester and benzoate moieties but lacks the nitrobenzoyl and hydrazino groups.

The uniqueness of ethyl 4-[2-(3-nitrobenzoyl)hydrazino]-4-oxo-2-butenoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H13N3O6

Molecular Weight

307.26 g/mol

IUPAC Name

ethyl (E)-4-[2-(3-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate

InChI

InChI=1S/C13H13N3O6/c1-2-22-12(18)7-6-11(17)14-15-13(19)9-4-3-5-10(8-9)16(20)21/h3-8H,2H2,1H3,(H,14,17)(H,15,19)/b7-6+

InChI Key

WYIQBRRTNKDLCJ-VOTSOKGWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C=CC(=O)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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